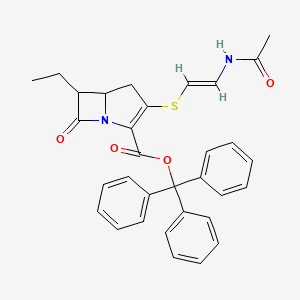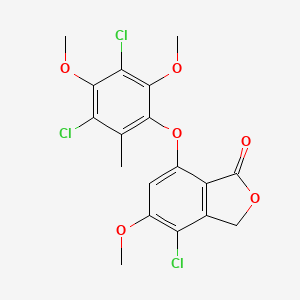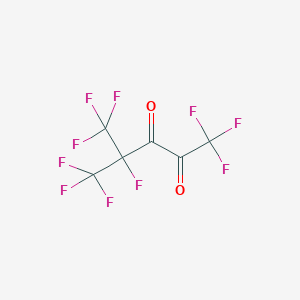
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
The synthesis of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst . These methods ensure the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and stability. It can form strong bonds with various substrates, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione can be compared with other fluorinated compounds such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
These compounds share similar fluorinated structures but differ in their specific chemical properties and applications. The unique arrangement of fluorine atoms in this compound imparts distinct reactivity and stability, making it valuable for specialized applications.
Propriétés
Numéro CAS |
74728-97-5 |
|---|---|
Formule moléculaire |
C6F10O2 |
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pentane-2,3-dione |
InChI |
InChI=1S/C6F10O2/c7-3(5(11,12)13,6(14,15)16)1(17)2(18)4(8,9)10 |
Clé InChI |
BOPGPASYCOFVSI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


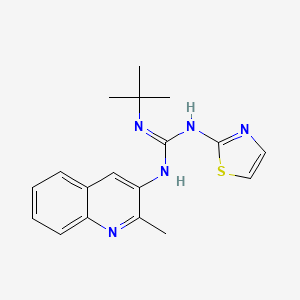
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
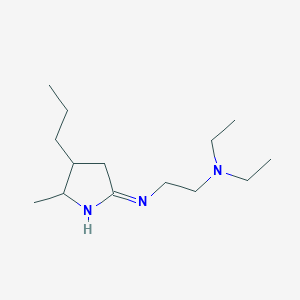

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)



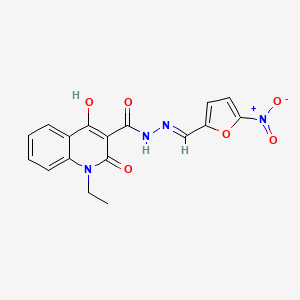
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
